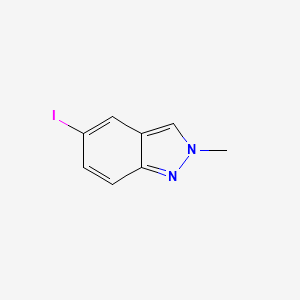5-iodo-2-methyl-2H-indazole
CAS No.: 1150617-94-9
Cat. No.: VC3356288
Molecular Formula: C8H7IN2
Molecular Weight: 258.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1150617-94-9 |
|---|---|
| Molecular Formula | C8H7IN2 |
| Molecular Weight | 258.06 g/mol |
| IUPAC Name | 5-iodo-2-methylindazole |
| Standard InChI | InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 |
| Standard InChI Key | FIQGETDPEXQPPK-UHFFFAOYSA-N |
| SMILES | CN1C=C2C=C(C=CC2=N1)I |
| Canonical SMILES | CN1C=C2C=C(C=CC2=N1)I |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
5-Iodo-2-methyl-2H-indazole represents an important member of the indazole family of heterocyclic compounds. The compound is identified by its distinctive structural features and specific chemical identification parameters as outlined in Table 1.
Table 1: Chemical Identity Information of 5-Iodo-2-methyl-2H-indazole
| Parameter | Information |
|---|---|
| IUPAC Name | 5-Iodo-2-methyl-2H-indazole |
| CAS Registry Number | 1150617-94-9 |
| Molecular Formula | C₈H₇IN₂ |
| Molecular Weight | 258.06 g/mol |
| InChI | InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 |
The compound exhibits a bicyclic structure consisting of a five-membered pyrazole ring fused to a six-membered benzene ring, forming the characteristic indazole core . The specific positioning of the iodine atom at the 5-position and the methyl group at the 2-position (the N2 nitrogen of the pyrazole ring) are critical structural features that distinguish this compound from other indazole derivatives . The 2H designation in the name indicates that the methyl substituent is attached to the N2 nitrogen atom of the indazole ring system, as opposed to the N1 position which would result in a 1H-indazole isomer .
Structural Analysis
The structural configuration of 5-iodo-2-methyl-2H-indazole significantly influences its chemical behavior and potential applications. The indazole scaffold consists of a benzene ring fused to a pyrazole ring, creating a planar, aromatic system that contributes to the compound's stability . The iodine atom at the 5-position of the benzene ring provides an electron-withdrawing effect and serves as a potential site for further functionalization through various coupling reactions common in synthetic organic chemistry . The methyl group at the N2 position affects the electronic distribution within the molecule and alters its hydrogen-bonding capabilities compared to unsubstituted indazoles .
Physical and Chemical Properties
Solubility Profile
The compound exhibits moderate solubility in various organic solvents, which is an important consideration for its application in chemical synthesis and biological testing . The specific solubility parameters vary depending on the solvent system employed. When preparing solutions for research purposes, careful selection of appropriate solvents is essential to ensure optimal dissolution .
Chemical Reactivity
The presence of the iodine substituent at the 5-position enhances the compound's reactivity in various chemical transformations . This halogen substituent can participate in numerous synthetic reactions, including cross-coupling processes (such as Suzuki, Sonogashira, or Heck reactions), making 5-iodo-2-methyl-2H-indazole a valuable building block in medicinal chemistry and materials science . The reactivity of the indazole core is also influenced by the methyl substitution at the N2 position, which affects the electronic properties of the heterocyclic system .
| Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 3.8751 mL |
| 5 mM | 0.775 mL |
| 10 mM | 0.3875 mL |
The stability of prepared solutions depends on storage conditions. According to manufacturer recommendations, stock solutions stored at -80°C remain viable for up to 6 months, while those stored at -20°C should be used within 1 month . To prevent compound degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots for storage .
Solubility Enhancement Techniques
For applications requiring enhanced solubility, specific techniques can be employed. Heating the compound to 37°C followed by ultrasonic bath oscillation can significantly improve dissolution in challenging solvent systems . This approach is particularly valuable when preparing concentrated stock solutions for biological assays or chemical reactions.
Applications in Research and Development
Synthetic Building Block Applications
The strategic positioning of the iodine atom makes 5-iodo-2-methyl-2H-indazole a valuable synthetic intermediate for developing more complex molecules . The iodine substituent serves as an attachment point for various functional groups through established coupling reactions, enabling the synthesis of diverse indazole libraries for structure-activity relationship studies .
Analytical Considerations
Characterization Methods
Various analytical techniques can be employed to characterize 5-iodo-2-methyl-2H-indazole, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's molecular formula (C₈H₇IN₂) and structure can be confirmed through these techniques . The InChI string provided (InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3) offers a standardized chemical identifier that uniquely represents the molecular structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume